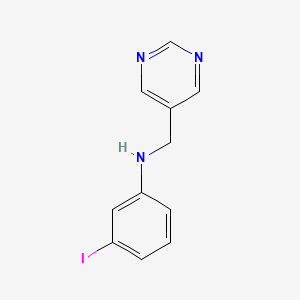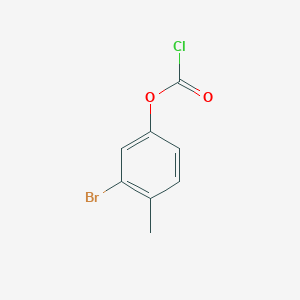
3-Bromo-4-methylphenyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methylphenyl chloroformate: is an organic compound that belongs to the class of chloroformates. Chloroformates are esters of chloroformic acid and are widely used as reagents in organic synthesis. This compound is characterized by the presence of a bromine atom at the third position and a methyl group at the fourth position on the phenyl ring, along with a chloroformate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methylphenyl chloroformate typically involves the reaction of 3-Bromo-4-methylphenol with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired chloroformate ester. The general reaction scheme is as follows:
3-Bromo-4-methylphenol+Phosgene→3-Bromo-4-methylphenyl chloroformate+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and safe handling of phosgene. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-methylphenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: Used in the presence of a base to form carbamates.
Alcohols: React with the chloroformate group to form carbonate esters.
Carboxylic Acids: React to form mixed anhydrides, typically in the presence of a base.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
Biology: In biological research, this compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Industry: In industrial applications, 3-Bromo-4-methylphenyl chloroformate is used in the production of specialty chemicals and intermediates for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methylphenyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of carbamates, carbonate esters, and mixed anhydrides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Methyl chloroformate: A simpler chloroformate ester used in similar reactions.
Benzyl chloroformate:
Ethyl chloroformate: Another chloroformate ester with similar reactivity.
Uniqueness: 3-Bromo-4-methylphenyl chloroformate is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring, which can influence its reactivity and the types of derivatives formed. This makes it a valuable reagent in organic synthesis for creating specific functionalized compounds.
Properties
Molecular Formula |
C8H6BrClO2 |
|---|---|
Molecular Weight |
249.49 g/mol |
IUPAC Name |
(3-bromo-4-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6BrClO2/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4H,1H3 |
InChI Key |
LRZTXOZMSRPPQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


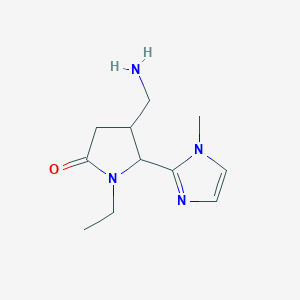

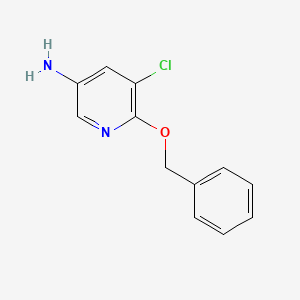
![(Butan-2-yl)[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B13270458.png)
![4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13270476.png)
![1-{[(4-Ethoxyphenyl)methyl]amino}propan-2-OL](/img/structure/B13270478.png)
![2-{[(3,4-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13270481.png)
![Methyl 4-[(2-methylcyclohexyl)amino]butanoate](/img/structure/B13270485.png)
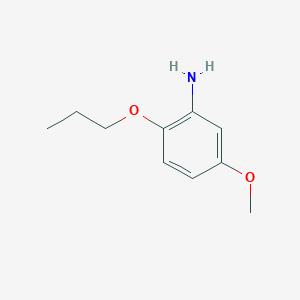
![N-([(3S,4R)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine](/img/structure/B13270491.png)

![2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)ethan-1-ol](/img/structure/B13270498.png)
![(2-Ethoxyethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13270499.png)
